![molecular formula C10H13N3 B1645688 (4,5-Dimethyl-1H-benzo[d]imidazol-2-yl)methanamine CAS No. 1119451-11-4](/img/structure/B1645688.png)
(4,5-Dimethyl-1H-benzo[d]imidazol-2-yl)methanamine
Overview
Description
“(4,5-Dimethyl-1H-benzo[d]imidazol-2-yl)methanamine” is a derivative of imidazole, a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Imidazole is known for its broad range of chemical and biological properties and is the basic core of some natural products such as histidine, purine, histamine, and DNA-based structures .
Synthesis Analysis
Imidazole derivatives have been synthesized using various methods. For instance, Yurttas et al. developed 2-((1-((4-substituted phenyl) amino)-4,5-dimethyl-1H-imidazol-2-yl)thio)-N-(6-substitutedbenzo[d]thiazol-2-yl)acetamide . The synthesis of these compounds often involves the use of condensation reactions .
Molecular Structure Analysis
The molecular structure of imidazole derivatives, including “(4,5-Dimethyl-1H-benzo[d]imidazol-2-yl)methanamine”, is characterized by the presence of a five-membered ring with two nitrogen atoms . One nitrogen bears a hydrogen atom, and the other is called pyrrole type nitrogen .
Chemical Reactions Analysis
Imidazole and its derivatives are known to participate in a variety of chemical reactions. They show both acidic and basic properties due to the presence of a positive charge on either of the two nitrogen atoms, which allows them to exhibit two equivalent tautomeric forms .
Physical And Chemical Properties Analysis
Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . The physical and chemical properties of “(4,5-Dimethyl-1H-benzo[d]imidazol-2-yl)methanamine” would depend on its specific structure and substituents.
Scientific Research Applications
Antiproliferative Activity
Benzimidazole derivatives have been synthesized and evaluated for their antiproliferative activity on various human cancer cell lines, including prostate, lung, cervical, and breast cancer cells. This suggests potential applications in cancer therapy and drug development .
Corrosion Inhibition
Benzimidazole compounds have been used as corrosion inhibitors for mild steel. This application is crucial in industrial settings to protect metal structures and components from corrosion-related damage .
Catalytic Activity
These compounds exhibit catalytic activity which can be harnessed in various chemical reactions and processes. This property is valuable in the field of synthetic chemistry for the development of new materials and chemicals .
Fluorescence Chemosensors
Benzimidazole derivatives serve as fluorescence chemosensors. They can detect specific ions or molecules, making them useful in environmental monitoring and diagnostic assays .
Chiroptical Sensors
They are also used in chiroptical sensors to detect chirality, which is important in pharmaceuticals where the chirality of a drug can affect its efficacy and safety .
Synthesis of Functional Molecules
Imidazoles, a class to which benzimidazoles belong, are key components in functional molecules used in everyday applications. The synthesis of substituted imidazoles is a significant area of research with broad implications .
Future Directions
The future directions for research on “(4,5-Dimethyl-1H-benzo[d]imidazol-2-yl)methanamine” and other imidazole derivatives are likely to involve further exploration of their biological activities and potential applications in medicine. Given their broad range of biological activities, imidazole derivatives are promising candidates for the development of new drugs .
properties
IUPAC Name |
(4,5-dimethyl-1H-benzimidazol-2-yl)methanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3/c1-6-3-4-8-10(7(6)2)13-9(5-11)12-8/h3-4H,5,11H2,1-2H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVVHWCQLKPLUNZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=C1)NC(=N2)CN)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401260322 | |
Record name | 6,7-Dimethyl-1H-benzimidazole-2-methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401260322 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4,5-Dimethyl-1H-benzo[d]imidazol-2-yl)methanamine | |
CAS RN |
1119451-11-4 | |
Record name | 6,7-Dimethyl-1H-benzimidazole-2-methanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1119451-11-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6,7-Dimethyl-1H-benzimidazole-2-methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401260322 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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